molecular formula C15H19NO4 B14631180 5-(Heptyloxy)-2-nitro-1-benzofuran CAS No. 56897-18-8

5-(Heptyloxy)-2-nitro-1-benzofuran

Cat. No.: B14631180
CAS No.: 56897-18-8
M. Wt: 277.31 g/mol
InChI Key: NNUDHNMXXMIOMQ-UHFFFAOYSA-N
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Description

5-(Heptyloxy)-2-nitro-1-benzofuran is an organic compound characterized by a benzofuran ring substituted with a heptyloxy group at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptyloxy)-2-nitro-1-benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.

    Introduction of the Nitro Group: Nitration of the benzofuran ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Attachment of the Heptyloxy Group: The heptyloxy group is introduced via an etherification reaction, where the benzofuran compound is reacted with heptyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 5-(Heptyloxy)-2-nitro-1-benzofuran can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzofurans: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-(Heptyloxy)-2-nitro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(Heptyloxy)-2-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the heptyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)-2-nitro-1-benzofuran: Similar structure but with a methoxy group instead of a heptyloxy group.

    5-(Ethoxy)-2-nitro-1-benzofuran: Similar structure but with an ethoxy group instead of a heptyloxy group.

Uniqueness

5-(Heptyloxy)-2-nitro-1-benzofuran is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its shorter alkoxy analogs

Properties

CAS No.

56897-18-8

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

5-heptoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C15H19NO4/c1-2-3-4-5-6-9-19-13-7-8-14-12(10-13)11-15(20-14)16(17)18/h7-8,10-11H,2-6,9H2,1H3

InChI Key

NNUDHNMXXMIOMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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